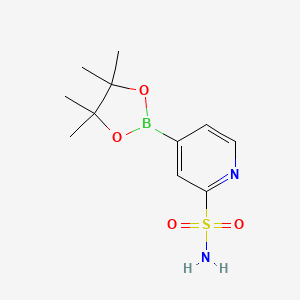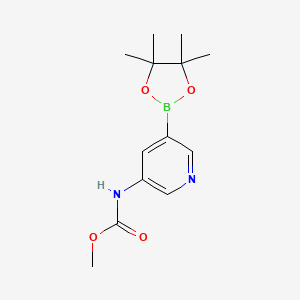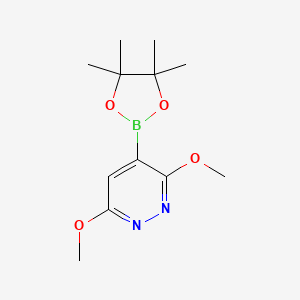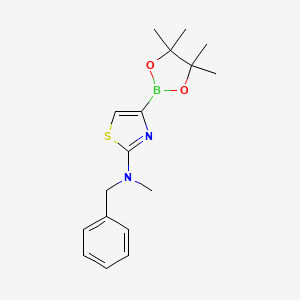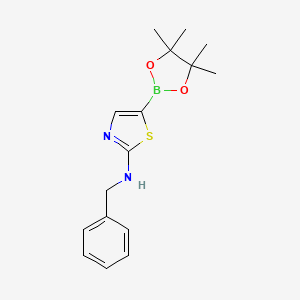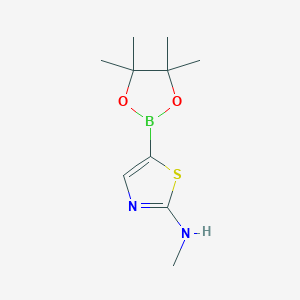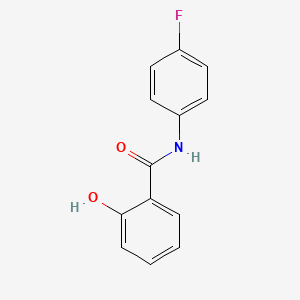
2-(Methylamino)thiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)thiazole-4-boronic acid pinacol ester (MATBP) is a synthetic compound which is widely used in various scientific research applications due to its unique properties. MATBP is a versatile compound that can be used in a variety of experiments and applications due to its ability to form strong bonds with other molecules. MATBP has been used in various biochemical and physiological studies due to its ability to form strong bonds with other molecules and its ability to be used as a catalyst in various reactions.
Mécanisme D'action
2-(Methylamino)thiazole-4-boronic acid pinacol ester acts as a catalyst in various reactions, due to its ability to form strong bonds with other molecules. This compound has been found to be an effective catalyst in the synthesis of organic compounds, as well as in the synthesis of drugs and polymers. This compound has also been found to be an effective catalyst in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to be an effective catalyst in the synthesis of organic compounds, as well as in the synthesis of drugs and polymers. This compound has also been found to have an inhibitory effect on the activity of certain enzymes, and to have a protective effect against oxidative stress. This compound has also been found to have a positive effect on the immune system, and to have an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Methylamino)thiazole-4-boronic acid pinacol ester in lab experiments include its ability to form strong bonds with other molecules, its ability to be used as a catalyst in various reactions, and its ability to be used in the synthesis of organic compounds, drugs, and polymers. The limitations of using this compound in lab experiments include its potential toxicity, its potential to cause adverse reactions in certain individuals, and its potential to interfere with the activity of certain enzymes.
Orientations Futures
For the use of 2-(Methylamino)thiazole-4-boronic acid pinacol ester in scientific research include its potential use in the synthesis of new drugs, its potential use in the study of the structure and function of proteins, its potential use in the study of the structure and function of DNA, and its potential use in the study of the structure and function of RNA. Other potential future directions for the use of this compound include its potential use in the synthesis of new polymers, its potential use in the study of the structure and function of enzymes, and its potential use in the study of the structure and function of cells.
Méthodes De Synthèse
2-(Methylamino)thiazole-4-boronic acid pinacol ester can be synthesized by a variety of methods, including direct synthesis from the starting materials, reaction of 2-methylamino-4-thiazoleboronic acid with pinacol ester, and the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Applications De Recherche Scientifique
2-(Methylamino)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the synthesis of drugs, and the synthesis of polymers. This compound has also been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins. This compound has also been used in the study of the structure and function of DNA, and in the study of the structure and function of RNA.
Propriétés
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(12-5)13-7/h6H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGNKBLFWMPQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



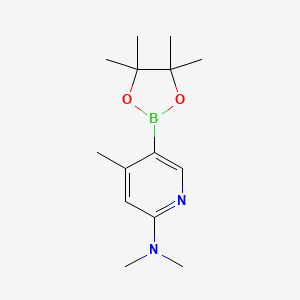
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)

